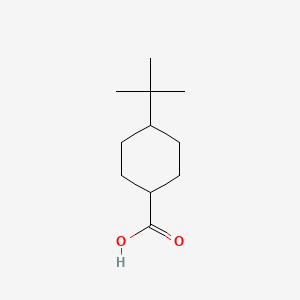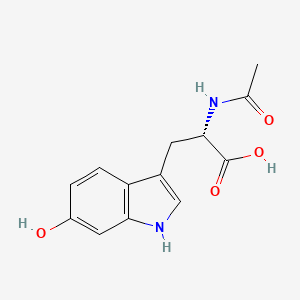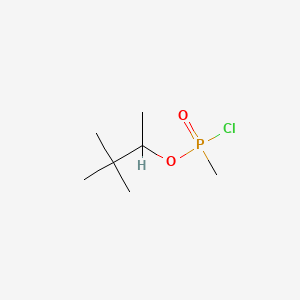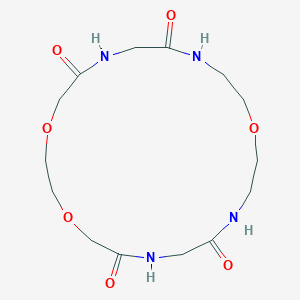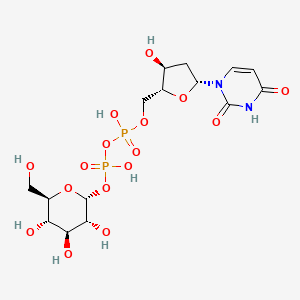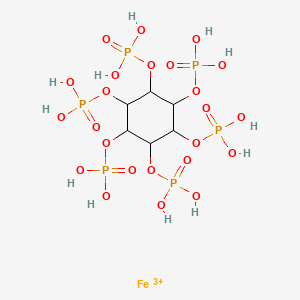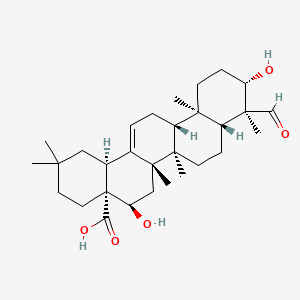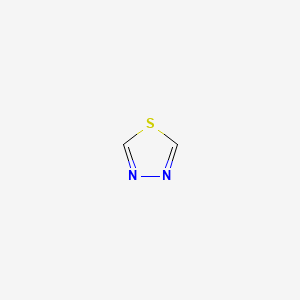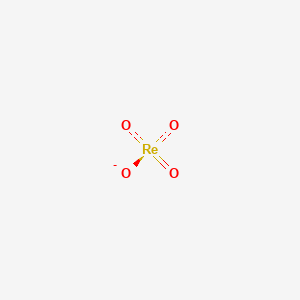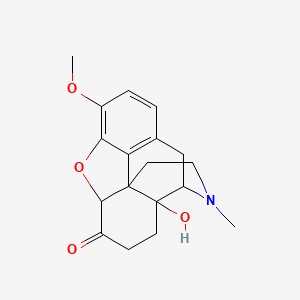
白金
概要
説明
Platinum is a precious, silver-white metal known for its rarity and high market value. It is a dense, malleable, and ductile transition metal that is highly resistant to corrosion and chemical attack. Platinum is one of the six platinum group metals, which also include ruthenium, rhodium, palladium, osmium, and iridium . It is widely used in various industries due to its unique properties, such as high melting point, excellent electrical conductivity, and catalytic capabilities .
科学的研究の応用
Platinum has a wide range of scientific research applications across various fields:
Chemistry:
Biology and Medicine:
Cancer Therapy: Platinum-based compounds, such as cisplatin, are used as chemotherapeutic agents to treat various types of cancers.
Medical Devices: Platinum is used in medical devices, such as stents, pacemakers, and defibrillators, due to its biocompatibility and durability.
Industry:
作用機序
The mechanism of action of platinum compounds, particularly in cancer therapy, involves the formation of platinum-DNA adducts. Cisplatin, for example, binds to the DNA in cancer cells, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis (programmed cell death) . The molecular targets include the DNA itself and various proteins involved in DNA repair and cell cycle regulation .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Platinum plays a crucial role in biochemical reactions, especially in the form of platinum-based drugs like cisplatin. These compounds interact with DNA, forming platinum-DNA adducts that inhibit DNA replication and transcription. This interaction primarily involves the formation of covalent bonds between platinum and the nitrogen atoms of purine bases in DNA. Additionally, platinum compounds can interact with proteins and enzymes, leading to the formation of platinum-protein complexes that can disrupt normal cellular functions .
Cellular Effects
Platinum compounds exert profound effects on various types of cells and cellular processes. In cancer cells, platinum compounds like cisplatin induce apoptosis by causing DNA damage and activating cell death pathways. This includes the activation of p53, a tumor suppressor protein that regulates the expression of genes involved in cell cycle arrest and apoptosis. Platinum compounds also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of platinum compounds involves several key steps. Upon entering the cell, platinum compounds undergo aquation, where chloride ligands are replaced by water molecules, making the platinum more reactive. The activated platinum then binds to DNA, forming intrastrand and interstrand crosslinks that distort the DNA helix and inhibit replication and transcription. This leads to the activation of DNA damage response pathways, including the recruitment of repair proteins and the activation of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of platinum compounds can change over time. Platinum compounds are relatively stable, but they can undergo degradation in the presence of reducing agents or high temperatures. Long-term exposure to platinum compounds can lead to the development of resistance in cancer cells, characterized by increased DNA repair capacity, reduced drug uptake, and enhanced detoxification mechanisms. These temporal effects are crucial for understanding the long-term efficacy and stability of platinum-based therapies .
Dosage Effects in Animal Models
The effects of platinum compounds vary with different dosages in animal models. At low doses, platinum compounds can effectively inhibit tumor growth with minimal toxicity. At high doses, they can cause severe side effects, including nephrotoxicity, neurotoxicity, and myelosuppression. These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Platinum compounds are involved in several metabolic pathways. After administration, they are transported into cells via copper transporters and organic cation transporters. Inside the cell, platinum compounds can undergo biotransformation, forming reactive intermediates that can bind to DNA, proteins, and other biomolecules. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall cytotoxic effects of platinum compounds .
Transport and Distribution
The transport and distribution of platinum compounds within cells and tissues are mediated by specific transporters and binding proteins. Copper transporters, such as CTR1, play a crucial role in the uptake of platinum compounds into cells. Once inside the cell, platinum compounds can bind to glutathione and metallothioneins, which can affect their distribution and accumulation. The localization of platinum compounds within specific cellular compartments can influence their activity and toxicity .
Subcellular Localization
Platinum compounds exhibit distinct subcellular localization patterns. They can accumulate in the nucleus, where they interact with DNA and induce cytotoxic effects. Additionally, platinum compounds can localize to the cytoplasm and mitochondria, affecting various cellular processes. The subcellular localization of platinum compounds is influenced by targeting signals and post-translational modifications, which can direct them to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Platinum can be synthesized through various methods, including electrochemical deposition, chemical reduction, and thermal decomposition. One common method involves the reduction of platinum(IV) chloride with hydrogen gas at high temperatures to produce platinum metal . Another method is the electrochemical deposition of platinum black on electrodes, which involves the reduction of platinum ions in an electrolyte solution .
Industrial Production Methods: In industrial settings, platinum is primarily obtained as a byproduct of nickel and copper mining. The ore is first crushed and ground, followed by flotation to concentrate the platinum group metals. The concentrate is then smelted and refined through a series of chemical processes, including leaching, precipitation, and solvent extraction, to isolate and purify platinum .
化学反応の分析
Types of Reactions: Platinum undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is relatively inert and does not react with oxygen or water under normal conditions . it can react with halogens, such as fluorine, chlorine, bromine, and iodine, to form platinum halides .
Common Reagents and Conditions:
Major Products:
Platinum Halides: PtF6, PtF4, PtCl4, PtBr4, PtI4.
Platinum Complexes: Cisplatin, platinum(II) chloride (PtCl2).
類似化合物との比較
Platinum is part of the platinum group metals, which include iridium, osmium, palladium, rhodium, and ruthenium . These metals share similar properties, such as high melting points, resistance to corrosion, and catalytic activity. platinum is unique in its combination of high catalytic efficiency, biocompatibility, and versatility in forming complexes with various ligands .
Similar Compounds:
- Iridium (Ir)
- Osmium (Os)
- Palladium (Pd)
- Rhodium (Rh)
- Ruthenium (Ru)
Platinum stands out due to its extensive use in both industrial and biomedical applications, making it an invaluable material in modern technology and medicine.
特性
IUPAC Name |
platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFCYQUMIYNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pt | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064681 | |
| Record name | Platinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery, whitish-gray, malleable, ductile metal. Mp: 1772 °C; bp: 2187 °C. Density: 21.45 g cm-3 at room conditions (very dense). Also shipped as a finely divided powder (platinum black), as a sponge, and as particles deposited on a supporting material such as alumina. Has strong catalytic activity in these forms; finely divided platinum can be dangerous to handle in the vicinity of other chemicals on this account. Used platinum catalysts are particularly dangerous and can be explosive., Dry Powder, Liquid, Other Solid; Other Solid, Silver-grey lustrous solid; Also available as black powder (platinum black) and spongy solid (platinum sponge); [Merck Index], Solid, BLACK POWDER., Silvery, whitish-gray, malleable, ductile metal. | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
6921 °F at 760 mmHg (NIOSH, 2023), 3825 °C, 3827 °C, 6921 °F | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in aqua regia. Insoluble in mineral and organic acids., Solubility in water: insoluble, Insoluble | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
21.45 (NIOSH, 2023) - Denser than water; will sink, 21.447 (calc), 21.45 g/cm³, 21.45 | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0.0187 Pa @ melting point, 0 mmHg (approx) | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Silver-gray, lustrous, malleable and ductile metal; face-centered cubic structure. Also prepd in the form of a black powder (platinum black) and as spongy masses (platinum sponge). | |
CAS RN |
7440-06-4 | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Platinum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DFR088MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TP20F580.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
3222 °F (NIOSH, 2023), 1768.4 °C, 1768.3 °C, 1769 °C, 3222 °F | |
| Record name | PLATINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25055 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PLATINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Platinum | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013671 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PLATINUM POWDER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PLATINUM METAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/512 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Platinum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0519.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details







Q & A
A: [] cis-diammine(glycolato)platinum, 254-S, exhibits faster elimination from the blood compared to cisplatin due to its low protein binding. This difference arises from the distinct chemical structures of the two compounds, influencing their interaction with plasma proteins. While both compounds deliver platinum to tissues, the lower protein binding of 254-S allows for a greater proportion of the drug to be distributed in an active, unbound form.
A: [] The study demonstrated that phenanthriplatin, unlike cisplatin, effectively inhibits DNA replication in both cells expressing and lacking polymerase η (Pol η). This suggests that phenanthriplatin, a monofunctional platinum complex, exerts its cytotoxic effects through a mechanism distinct from cisplatin. Crystallographic studies of Pol η interacting with phenanthriplatin-damaged DNA revealed unique interactions compared to cisplatin-DNA adducts, further supporting a distinct mechanism of action.
A: [] Platinum-DNA adduct levels, specifically in leukocyte DNA, have been linked to disease response in ovarian and testicular cancer. Measuring these adducts provides insights into the extent of DNA damage induced by platinum agents. Interestingly, a study utilizing atomic absorption spectrometry found a correlation between high adduct levels after the first dose of carboplatin and a positive disease response in patients with various cancers.
A: [] Platinum(IV) complexes, while more stable than their platinum(II) counterparts, often suffer from limited clinical efficacy. MSNs, due to their ability to passively target tumor tissues, offer a promising strategy for enhancing drug delivery. By loading platinum(IV) conjugates onto MSNs, researchers observed significantly increased cytotoxicity against breast cancer cell lines compared to cisplatin alone. This enhanced efficacy highlights the potential of nanomaterial-based drug delivery systems in improving the therapeutic index of platinum-based anticancer agents.
A: [] Platinum(II) complexes incorporating singly and doubly N-confused calix[4]phyrin ligands exhibit unique structural distortions compared to the parent calix[4]phyrin scaffold. These distortions, confirmed by single-crystal X-ray diffraction and spectroscopic analyses, result in significant bathochromic shifts in both absorption and phosphorescence maxima. These findings highlight the influence of ligand modification on the photophysical properties of platinum(II) complexes, suggesting their potential as near-infrared triplet sensitizers for various applications.
A: [] OCTs, particularly OCT2, play a significant role in the renal handling of platinum agents, influencing their nephrotoxicity. Cisplatin, being a substrate for OCT2, is actively transported into renal tubular cells, contributing to its nephrotoxic effects. Conversely, oxaliplatin, although a substrate for OCT2, is also a substrate for the efflux transporter MATE2-K, potentially explaining its lower nephrotoxicity compared to cisplatin. Notably, carboplatin and nedaplatin are not transported by OCTs, correlating with their reduced nephrotoxic profiles.
A: [] Computational fluid dynamics studies have demonstrated that the geometry of platinum-rhodium gauze catalysts significantly impacts the efficiency of ammonia oxidation. Variations in wire diameter, mesh size, and overall gauze structure influence heat and mass transfer within the catalytic system. These factors, in turn, affect the temperature and flow fields around the catalyst wires, ultimately influencing the overall reaction rate and selectivity.
A: [] Coating platinum nanoparticles with iron-nickel hydroxide layers creates a synergistic effect that significantly enhances their catalytic activity for carbon monoxide (CO) oxidation. The presence of the iron-nickel hydroxide layer facilitates the adsorption and activation of oxygen at room temperature, a process that is typically challenging on bare platinum surfaces. This interfacial effect, coupled with the ability of nickel to improve catalyst stability, results in a highly efficient catalytic system for CO oxidation.
A: [] While tin oxide offers potential advantages as an electrocatalyst support due to its electrical conductivity, its use with platinum in methanol electro-oxidation faces challenges. Studies revealed that platinum deposited on tin oxide exhibits low activity for this reaction. This reduced activity is attributed to strong interactions between platinum and tin oxide during catalyst preparation, specifically during calcination in air. These interactions hinder the reduction of platinum to its metallic form, which is essential for catalytic activity.
A: [] The solubility of platinum in acidic solutions, a crucial factor in fuel cell performance and durability, is influenced by several parameters. Research has shown that platinum solubility increases with increasing temperature and decreasing pH, highlighting the role of proton activity in the dissolution process. Additionally, the potential, controlled by oxygen partial pressure, also influences solubility. While an increase in oxygen partial pressure slightly enhances solubility, the solubility in a pure nitrogen atmosphere is significantly lower.
A: [] Platinum nanocubes, synthesized by reducing potassium tetrachloroplatinate(II) with hydrogen in the presence of sodium polyacrylate, exhibited enhanced SERS activity compared to roughened platinum electrodes. These nanocubes, with an average edge length of 15 nm, provided a greater surface area for the adsorption of probe molecules like thiocyanate ions, leading to increased SERS signal enhancement.
A: [] The synthesis of well-defined platinum-based M12L24 nanospheres is highly dependent on the design of the ditopic ligands employed. Research using time-dependent mass spectrometry, NMR spectroscopy, and molecular mechanics calculations revealed that factors like the charge distribution and steric bulk at the endo-site of the ditopic linker play crucial roles in directing the self-assembly process towards the formation of M12L24 spheres.
A: [] China faces a significant imbalance between the supply and demand of platinum group metals (PGMs). The country possesses limited domestic PGM resources, leading to a heavy reliance on imports. This dependence on foreign sources poses strategic challenges for China's rapidly growing industries that require PGMs, emphasizing the need for resource diversification, recycling initiatives, and the development of PGM-efficient technologies.
A: [] The design of platinum containers significantly influences the growth of single-crystal oxides. Incorporating iridium layers into a platinum crucible, creating a composite structure, can improve growth conditions for crystals like sodium barium niobate. Additionally, designing containers with flux-draining capabilities has proven beneficial for growing rare-earth iron garnets. These modifications highlight the importance of material science and engineering principles in optimizing specialized applications of platinum.
A: [] The electrochemical separation of 90Y from 90Sr, a crucial process in radiopharmaceutical production, leverages the difference in their standard electrode potentials. By applying a controlled potential (-2.5 V) in an acidic medium (pH 2-3), 90Y, having a less negative standard potential compared to 90Sr, selectively deposits on a platinum cathode. This process, often involving two electrolysis cycles for enhanced purity, highlights the application of electrochemical principles in isolating radioisotopes for medical applications.
A: [] The ratio of gold to platinum prices (GP) serves as a valuable indicator of economic sentiment and risk aversion. Contrary to the common perception that gold prices always rise during recessions, research indicates that both gold and platinum prices decline during such periods, albeit with platinum experiencing a steeper decline. This difference in price behavior makes the GP ratio a sensitive indicator of economic downturns.
A: [] Miniaturization and careful geometric design are crucial in developing a platinum balanced cantilever-based TCD. By sandwiching a thin aluminum oxide layer between platinum layers, residual stress in the platinum films helps maintain cantilever flatness. This design enables high operating temperatures (up to 300 °C) with low power consumption (around 8 mW), crucial for gas chromatography applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

